Cas no 943920-67-0 (Cimetidine)

Cimetidine structure
Cimetidine structure
Product name:Cimetidine
CAS No:943920-67-0
MF:C10H16N6S
MW:252.339239120483
CID:4744001

Cimetidine Chemical and Physical Properties

Names and Identifiers

    • cimetidine
    • Tagamet
    • Eureceptor
    • Tametin
    • Dyspamet
    • Ulcedine
    • Acinil
    • Cimetag
    • Tratul
    • Ulcedin
    • Acibilin
    • Gastromet
    • Cimetum
    • Edalene
    • Ulcimet
    • Ulcomet
    • Cimal
    • Ulhys
    • Tagamet Hb
    • Cimetidine Hcl
    • Tagamet Hb 200
    • Cimetidina
    • Ulcomedina
    • Metracin
    • Valmagen
    • Cimetidinum
    • Gastrobitan
    • Ulcestop
    • Ulcofalk
    • Evicer
    • Peptol
    • SKF 92334
    • Cimetidinum [INN-Latin]
    • Cimetidina [INN-Spanish]
    • 2-Cyano-1-methyl-3-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)guanidine
    • N-Cyano-N'-methyl-N''-[2-[[(4-methyl-1H-imidazol-5-yl)methy
    • Cimetidine
    • Inchi: 1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
    • InChI Key: AQIXAKUUQRKLND-UHFFFAOYSA-N
    • SMILES: S(CCN/C(=N/C)/NC#N)CC1=C(C)NC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 296
  • Topological Polar Surface Area: 114
  • XLogP3: 0.4

Cimetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504522-1g
4-(Heptadecan-9-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole
943920-67-0 98%
1g
¥8593.00 2024-04-24

Additional information on Cimetidine

Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 943920-67-0 and Cimetidine

In recent years, the chemical biology and pharmaceutical fields have witnessed significant advancements, particularly in the development and application of novel compounds and established drugs. Among these, the compound with CAS number 943920-67-0 and the widely used drug Cimetidine have garnered considerable attention. This research brief aims to synthesize the latest findings related to these two entities, providing a comprehensive overview of their roles, mechanisms, and potential applications in modern medicine.

The compound 943920-67-0 has emerged as a promising candidate in drug discovery due to its unique chemical properties and biological activity. Recent studies have focused on elucidating its mechanism of action, particularly its interaction with specific molecular targets. Preliminary data suggest that 943920-67-0 exhibits potent inhibitory effects on certain enzymatic pathways, making it a potential therapeutic agent for conditions such as inflammation and metabolic disorders. Further research is underway to optimize its pharmacokinetic profile and evaluate its safety and efficacy in preclinical models.

Cimetidine, a well-known histamine H2-receptor antagonist, continues to be a subject of extensive research despite its long-standing use in clinical practice. Recent investigations have explored its potential beyond its traditional role in treating gastric acid-related disorders. Notably, studies have highlighted Cimetidine's immunomodulatory properties and its ability to enhance the efficacy of certain chemotherapeutic agents. These findings open new avenues for repurposing Cimetidine in oncology and immunotherapy, underscoring the importance of revisiting established drugs for novel therapeutic applications.

One of the most intriguing developments in this field is the exploration of potential synergies between 943920-67-0 and Cimetidine. Preliminary in vitro studies have demonstrated that the combination of these compounds may lead to enhanced therapeutic effects, particularly in cancer treatment. Researchers hypothesize that this synergy may be attributed to complementary mechanisms of action, with 943920-67-0 targeting specific metabolic pathways while Cimetidine modulates the tumor microenvironment. However, further validation through rigorous clinical trials is necessary to confirm these observations and establish optimal dosing regimens.

From a methodological perspective, recent studies have employed advanced techniques such as high-throughput screening, molecular docking simulations, and omics technologies to investigate the properties of 943920-67-0 and Cimetidine. These approaches have provided unprecedented insights into their molecular interactions and have facilitated the identification of potential biomarkers for treatment response. Additionally, the integration of artificial intelligence in drug discovery has accelerated the optimization of these compounds, enabling researchers to predict and mitigate potential adverse effects more effectively.

In conclusion, the ongoing research on 943920-67-0 and Cimetidine exemplifies the dynamic nature of chemical biology and pharmaceutical science. While 943920-67-0 represents an exciting new frontier in drug development, Cimetidine continues to reveal unexpected therapeutic potentials. The convergence of traditional pharmacology with cutting-edge technologies promises to unlock novel treatment paradigms, ultimately benefiting patients across various disease spectrums. Future studies should focus on translating these laboratory findings into clinical applications while addressing the challenges associated with drug development and regulatory approval.

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